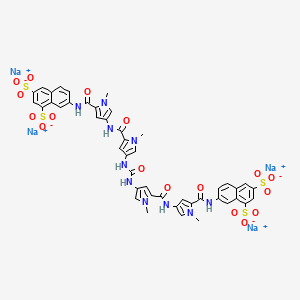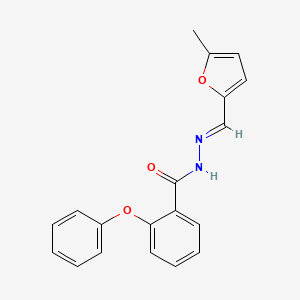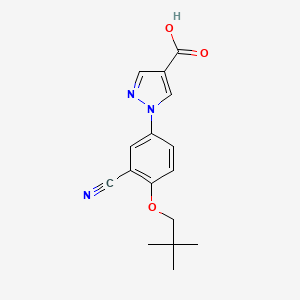
Nitromifene
Vue d'ensemble
Description
Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) that is chemically related to triphenylethylenes like tamoxifen. It was developed but never marketed. This compound is known for its antiestrogenic activity and is a mixture of (E)- and (Z)-isomers . The compound has been studied for its potential in treating estrogen receptor-positive conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nitromifene involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene.
Cyclization: The nitropropene undergoes cyclization with phenol in the presence of a base to form the triphenylethylene core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, controlled temperatures, and pressures to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a selective estrogen receptor modulator, it is used in research to understand estrogen receptor interactions and to develop new SERMs.
Biology: It is used to study the effects of estrogen receptor modulation on cellular processes.
Medicine: Although not marketed, Nitromifene has been investigated for its potential in treating estrogen receptor-positive breast cancer and other estrogen-related conditions.
Mécanisme D'action
Nitromifene exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antagonistic activity is due to its ability to dissociate from the estrogen receptor much faster than estradiol, leading to a reduction in estrogen-mediated cellular responses . The molecular targets include estrogen receptors in various tissues, and the pathways involved are those related to estrogen signaling.
Comparaison Avec Des Composés Similaires
Tamoxifen: Another triphenylethylene SERM, widely used in the treatment of estrogen receptor-positive breast cancer.
Nafoxidine: An early SERM with similar antiestrogenic activity.
Clomifene: Used in the treatment of infertility, it also shares a similar mechanism of action.
Uniqueness of Nitromifene: this compound is unique in its rapid dissociation from the estrogen receptor compared to other SERMs, which may contribute to its distinct pharmacological profile . This property makes it a valuable compound for research into estrogen receptor dynamics and the development of new therapeutic agents.
Propriétés
Numéro CAS |
10448-84-7 |
|---|---|
Formule moléculaire |
C27H28N2O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26+ |
Clé InChI |
MFKMXUFMHOCZHP-CYYJNZCTSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |
Apparence |
Solid powder |
Key on ui other cas no. |
52235-18-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
5863-35-4 ((1:1)-citrate) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)







![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)

